

Spectroscopic data for Pleionesin C (1H-NMR, 13C-NMR, IR, UV)

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Compound of Interest

Compound Name: *Pleionesin C*

Cat. No.: B15590639

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Spectroscopic Profile of Pleionesin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pleionesin C**, a dihydrophenanthrofuran isolated from *Pleione yunnanensis*. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Pleionesin C**, including ¹H-NMR, ¹³C-NMR, Infrared (IR), and Ultraviolet (UV) spectroscopy. This data is critical for confirming the structure and purity of the compound.

¹H-NMR Spectroscopic Data

Table 1: ¹H-NMR Data for **Pleionesin C** (500 MHz, CDCl₃)

Position	δ_{H} (ppm)	Multiplicity	J (Hz)
1	6.85	s	
4	6.78	s	
5	3.91	s	
6	6.91	d	8.5
8	6.83	d	8.5
9	4.65	t	8.8
10 α	3.25	dd	15.5, 8.8
10 β	3.15	dd	15.5, 8.8
2'	6.89	d	8.0
3'	7.28	t	8.0
4'	6.85	t	8.0
5'	7.28	d	8.0
6'	6.89	d	8.0
2-OCH ₃	3.89	s	
7-OCH ₃	3.88	s	

¹³C-NMR Spectroscopic Data

Table 2: ¹³C-NMR Data for **Pleionesin C** (125 MHz, CDCl₃)

Position	δ_{C} (ppm)
1	105.8
2	160.5
3	111.8
4	129.8
4a	125.4
4b	138.2
5	55.3
6	114.1
7	158.4
8	115.7
8a	130.2
9	82.1
10	31.2
10a	118.9
1'	131.5
2'	119.8
3'	128.9
4'	121.3
5'	128.9
6'	119.8
2-OCH ₃	55.9
7-OCH ₃	55.4

Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

Table 3: IR and UV Data for **Pleionesin C**

Spectroscopy	Wavelength/Wavenumber	Description
UV (MeOH)	λ_{max} 212, 286 nm	Absorption maxima
IR (KBr)	ν_{max} 3440, 1615, 1508 cm^{-1}	Key absorption bands

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques for the structural elucidation of natural products.

NMR Spectroscopy

^1H -NMR and ^{13}C -NMR spectra were recorded on a Bruker AV-500 spectrometer. The samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl_3 : $\delta_{\text{H}} = 7.26$ ppm, $\delta_{\text{C}} = 77.0$ ppm) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).

UV Spectroscopy

The ultraviolet spectrum was obtained using a Shimadzu UV-2401PC spectrophotometer. The sample was dissolved in methanol (MeOH) to measure the absorption maxima (λ_{max}).

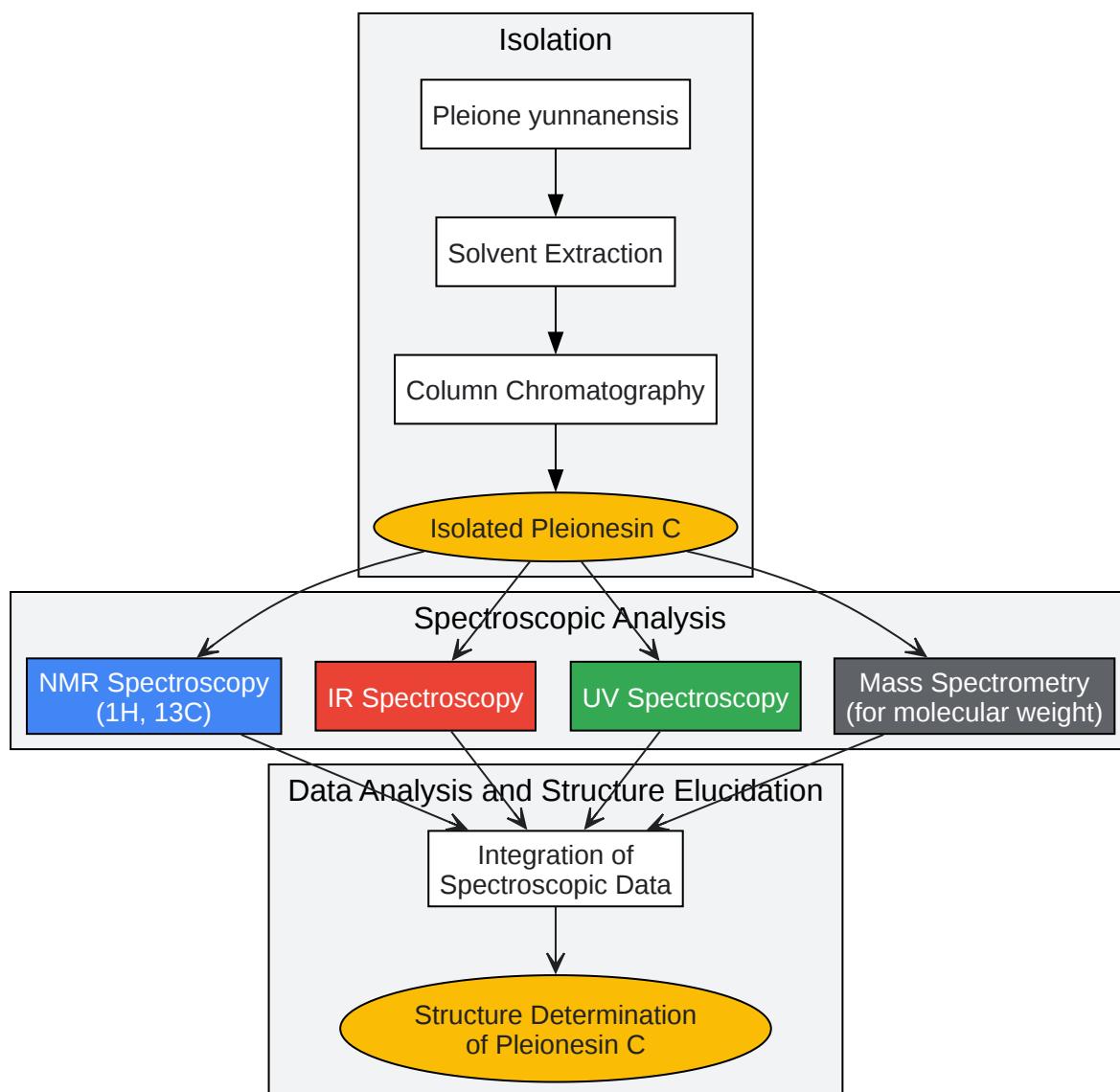
IR Spectroscopy

The infrared spectrum was recorded on a Bio-Rad FTS-135 spectrometer using potassium bromide (KBr) pellets. The absorption bands (ν_{max}) are reported in reciprocal centimeters (cm^{-1}).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Pleionesin C**.

Workflow for Spectroscopic Analysis of Pleionesin C

[Click to download full resolution via product page](#)Workflow for Spectroscopic Analysis of **Pleionesin C**

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